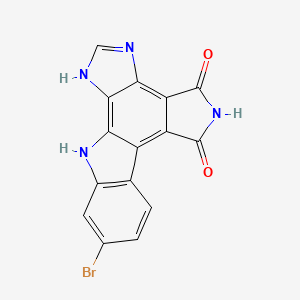
2-Hydroxy-2-ethyl-1,2,3,4,6,7-hexahydro-11bH-benzo(a)quinolizine malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-ethyl-1,2,3,4,6,7-hexahydro-11bH-benzo(a)quinolizine malonate is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by their tetrahydrogenated isoquinoline structure, which is a significant feature in various chemical and biological applications .
Preparation Methods
The synthesis of 2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol typically involves starting materials such as 1-ethoxycarbonylmethyl-3,4-dihydroisoquinoline. High yield syntheses have been described for related compounds, indicating that similar methods can be applied to this compound. The reaction conditions often involve specific reagents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a model compound for studying the behavior of tetrahydroisoquinolines. In medicine, it has potential therapeutic applications due to its unique structure and reactivity .
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol include other tetrahydroisoquinolines such as 3-ethylidene-1,2,4,6,7,11b-hexahydrobenzo[a]quinolizine and 3-ethyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine. These compounds share a similar core structure but differ in their substituents and specific reactivity. The uniqueness of 2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol lies in its specific ethyl and hydroxy substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
53988-65-1 |
|---|---|
Molecular Formula |
C18H25NO5 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol;propanedioic acid |
InChI |
InChI=1S/C15H21NO.C3H4O4/c1-2-15(17)8-10-16-9-7-12-5-3-4-6-13(12)14(16)11-15;4-2(5)1-3(6)7/h3-6,14,17H,2,7-11H2,1H3;1H2,(H,4,5)(H,6,7) |
InChI Key |
MOAHCAZEGXGCDD-UHFFFAOYSA-N |
SMILES |
CCC1(CCN2CCC3=CC=CC=C3C2C1)O.C(C(=O)O)C(=O)O |
Canonical SMILES |
CCC1(CCN2CCC3=CC=CC=C3C2C1)O.C(C(=O)O)C(=O)O |
Synonyms |
EMD 16 139 EMD 16-139 EMD 16139 EMD-16-139 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1231000.png)
![2,5-Dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1231001.png)


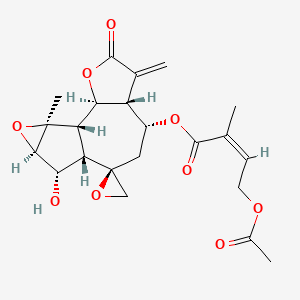
![methyl (1S,12S,14R,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1231006.png)
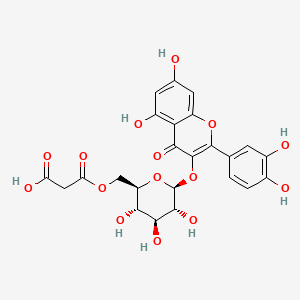
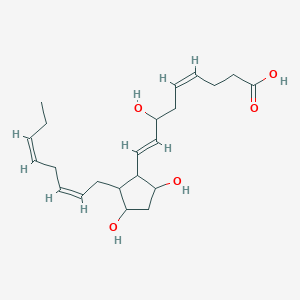

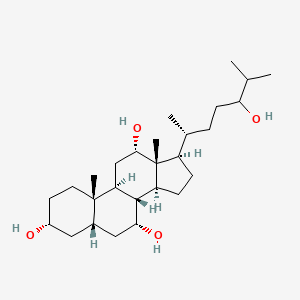
![[1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]-[4-(1-piperidinyl)-1-piperidinyl]methanone](/img/structure/B1231014.png)
![sodium;[3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]benzoyl]-[5-[3-(4-chlorophenyl)sulfonylpropyl]-2-(2H-tetrazol-5-ylmethoxy)phenyl]azanide;hydrate](/img/structure/B1231017.png)

